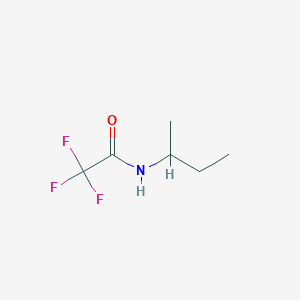![molecular formula C8H13NO2 B160378 N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 136561-38-1](/img/structure/B160378.png)
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide, commonly known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HBC is a bicyclic amide that possesses a unique structural feature, making it an attractive target for researchers interested in developing novel pharmaceutical agents.
Wirkmechanismus
The exact mechanism of action of HBC is not fully understood. However, it has been proposed that HBC exerts its biological effects through the inhibition of various enzymes, including histone deacetylases. Histone deacetylases play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
Biochemische Und Physiologische Effekte
HBC has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. HBC has also been shown to exhibit antitumor effects, suggesting its potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HBC in lab experiments is its unique structural feature, which makes it an attractive target for researchers interested in developing novel pharmaceutical agents. However, the synthesis of HBC is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of HBC is not fully understood, which may limit its potential applications in drug discovery and development.
Zukünftige Richtungen
Despite the challenges associated with the synthesis and mechanism of action of HBC, it remains an attractive target for researchers interested in developing novel pharmaceutical agents. Some of the future directions for research on HBC include:
1. Investigating the potential of HBC as a histone deacetylase inhibitor for the treatment of cancer and other diseases.
2. Developing novel synthetic methods for the preparation of HBC.
3. Investigating the potential of HBC as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation.
4. Investigating the potential of HBC as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of HBC as a scaffold for the development of novel pharmaceutical agents.
Conclusion:
In conclusion, HBC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Despite the challenges associated with its synthesis and mechanism of action, HBC remains an attractive target for researchers interested in developing novel pharmaceutical agents. Further research on HBC is needed to fully understand its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of HBC is a complex process that involves several steps. One of the most common methods used to prepare HBC is the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield HBC. Other methods, such as the use of N-hydroxyphthalimide and isocyanate, have also been reported for the synthesis of HBC.
Wissenschaftliche Forschungsanwendungen
HBC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. HBC has also been investigated for its potential as a histone deacetylase inhibitor, a class of compounds that has been shown to have therapeutic potential in various diseases, including cancer.
Eigenschaften
CAS-Nummer |
136561-38-1 |
|---|---|
Produktname |
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
N-hydroxybicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO2/c10-8(9-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H,9,10) |
InChI-Schlüssel |
AVRONOYBTDLBBI-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NO |
Kanonische SMILES |
C1CC2CC1CC2C(=O)NO |
Synonyme |
Bicyclo[2.2.1]heptane-2-carboxamide, N-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



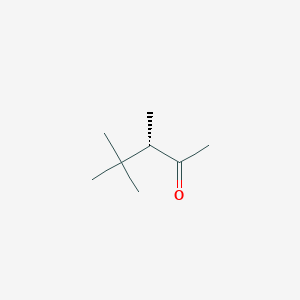
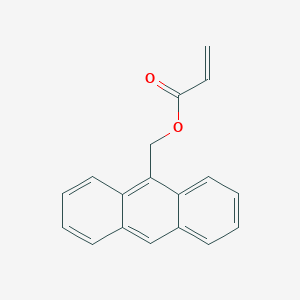
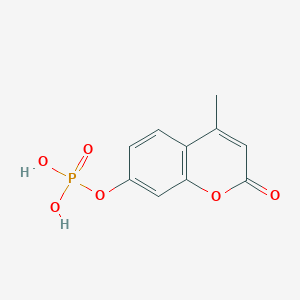
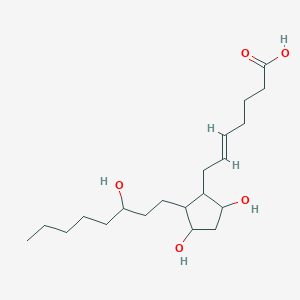
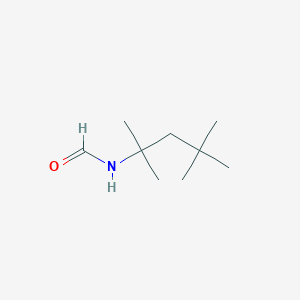
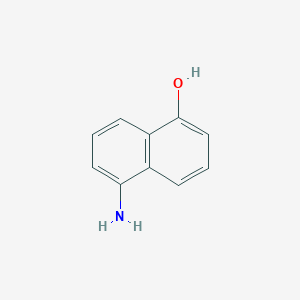
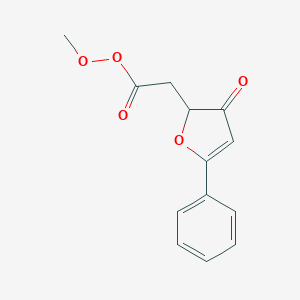
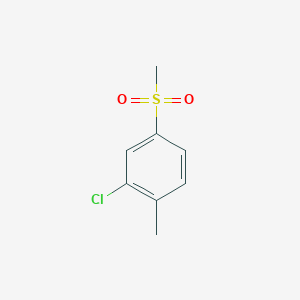
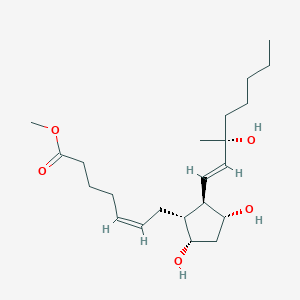
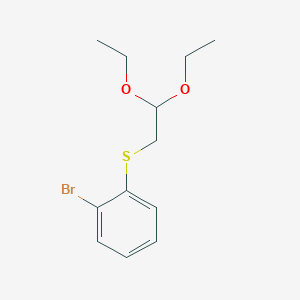
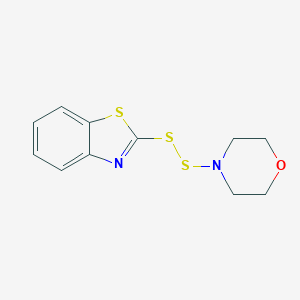
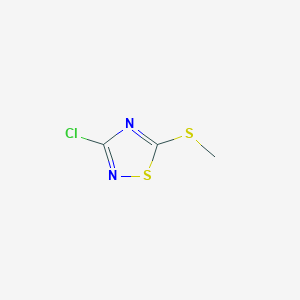
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
